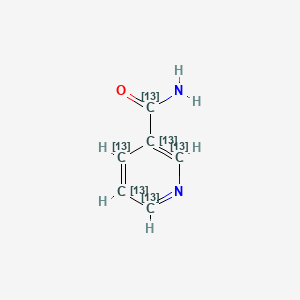

Nicotinamide-13C6

Description

BenchChem offers high-quality Nicotinamide-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinamide-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

128.081 g/mol |

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

DFPAKSUCGFBDDF-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Nicotinamide-13C6: The Gold Standard for NAD+ Metabolomics and Pharmacokinetics

Topic: Nicotinamide-13C6 Chemical Structure and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Nicotinamide-13C6 (Vitamin B3-13C6) is the stable isotope-labeled isotopologue of Nicotinamide (NAM), where all six carbon atoms are replaced by Carbon-13 (

Chemical Structure and Identity

Nicotinamide-13C6 retains the exact structural connectivity of native Nicotinamide but possesses a distinct mass signature due to the universal carbon labeling.[1]

Structural Configuration

The molecule consists of a pyridine ring substituted at the 3-position with a carboxamide group.[1] In the 13C6 isotopologue, the five carbons of the pyridine ring and the single carbon of the carboxamide group are

-

Systematic Name: Pyridine-3-carboxamide-13C6[1]

-

Empirical Formula:

[1] -

SMILES: N[13c]1[13cH][13cH][13cH][13n][13cH]1

Physicochemical Properties Comparison

The substitution of

| Property | Nicotinamide (Native) | Nicotinamide-13C6 (Labeled) |

| CAS Number | 98-92-0 | 2749910-55-0 |

| Formula | ||

| Molecular Weight | 122.12 g/mol | 128.08 g/mol (+6 Da) |

| Monoisotopic Mass | 122.048 Da | 128.068 Da |

| pKa (Conjugate Acid) | ~3.35 | ~3.35 (Negligible shift) |

| LogP | -0.37 | -0.37 |

| Solubility | Water, Ethanol, DMSO | Water, Ethanol, DMSO |

| Appearance | White crystalline powder | White crystalline powder |

Biological Context: The NAD+ Salvage Pathway

Nicotinamide is a central hub in the NAD+ salvage pathway, the primary mechanism for maintaining intracellular NAD+ levels in mammalian tissues.[1] Accurate quantification of NAM using Nicotinamide-13C6 is critical for studying sirtuin activity, PARP inhibition, and metabolic disorders.[1]

Pathway Visualization

The following diagram illustrates the position of Nicotinamide within the NAD+ biosynthetic network.

Figure 1: The NAD+ Salvage Pathway highlighting Nicotinamide (NAM) as both a precursor and a breakdown product of NAD+ consuming enzymes.[1]

Technical Application: LC-MS/MS Internal Standard

The primary application of Nicotinamide-13C6 is as an Internal Standard (IS) in quantitative mass spectrometry.[1]

Why 13C6 is Superior to Deuterium (D4)

While deuterated standards (e.g., Nicotinamide-D4) are common, they suffer from the Deuterium Isotope Effect :

-

Chromatographic Shift: Deuterium is slightly more lipophilic than hydrogen, often causing deuterated standards to elute slightly earlier than the native analyte on Reverse Phase (RP) columns.[1] This separation means the IS does not experience the exact same matrix suppression/enhancement at the moment of ionization.[1]

-

Isotopic Scrambling: Protons on the amide group or the pyridine ring can be subject to Hydrogen-Deuterium Exchange (HDX) in protic solvents, altering the mass concentration.[1]

Nicotinamide-13C6 Advantages:

-

Perfect Co-elution: Carbon-13 does not alter lipophilicity; the IS elutes at the exact retention time as native NAM.[1]

-

Matrix Correction: Because it co-elutes, it perfectly compensates for ion suppression or enhancement caused by the sample matrix.[1]

-

Non-Exchangeable: The carbon backbone is chemically inert under standard analytical conditions.[1]

Validated LC-MS/MS Protocol

The following workflow describes a robust method for quantifying NAM in plasma using Nicotinamide-13C6.

Workflow Diagram:

Figure 2: Sample preparation and analysis workflow for targeted metabolomics.[1]

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is used.[1] The transitions rely on the loss of the amide group or ring fragmentation.[1]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Loss Identity | Collision Energy (Approx) |

| Nicotinamide (12C) | 123.1 ( | 80.1 | 20-25 eV | |

| Nicotinamide-13C6 | 129.1 ( | 84.1 | 20-25 eV |

Note: The product ion 80.1 corresponds to the protonated pyridine ring (

Handling and Stability

To maintain the integrity of the certified reference material:

-

Storage: Store the neat powder or concentrated stock solutions at -20°C or lower. Protect from light and moisture.[1]

-

Solubility: Soluble in water (up to 50 mg/mL) and Methanol.[1]

-

Stock Preparation:

References

-

Trammell, S. A., & Brenner, C. (2013).[1] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites.[1][4][5] Computational and Structural Biotechnology Journal.[1] [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotinamide. [Link][1]

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide-13C6_TargetMol [targetmol.com]

- 3. Nicotinamide | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry | MDPI [mdpi.com]

Precision Tracking of NAD+ Dynamics: A Technical Guide to 13C-Nicotinamide Metabolomics

Part 1: Executive Summary

In the landscape of metabolic disease, aging, and oncology, Nicotinamide Adenine Dinucleotide (NAD+) has emerged as a critical therapeutic target.[1][2][3] However, static measurements of NAD+ concentration are often misleading. A tissue may maintain stable NAD+ levels despite a massive upregulation in consumption (e.g., by PARPs or Sirtuins) simply by accelerating biosynthesis.

To understand the mechanism of action of drugs targeting this pathway (such as NAMPT inhibitors), researchers must move beyond concentration to flux analysis . This guide details the application of 13C-labeled Vitamin B3 (specifically [U-13C6]-Nicotinamide and [U-13C6]-Nicotinic Acid) to quantify the rates of NAD+ synthesis, consumption, and salvage recycling.

Part 2: The NAD+ Flux Landscape

Understanding where the label goes is the prerequisite for experimental design. Vitamin B3 feeds into the NAD+ pool via two distinct routes: the Salvage Pathway (dominant in most mammals) and the Preiss-Handler Pathway .

Visualization: The 13C-Labeling Roadmap

The following diagram illustrates the flow of a [13C6]-Nicotinamide tracer through the metabolic network. Note how the label is retained in the pyridine ring during salvage but can be distinguished from de novo synthesis (from Tryptophan).

Figure 1: Flux map of 13C-labeled Vitamin B3. Blue arrows indicate the Salvage pathway (primary route for NAM). Yellow arrows indicate the Preiss-Handler pathway. Red dashed arrows represent NAD+ consumption, which recycles the labeled NAM ring.

Part 3: Experimental Strategy & Protocol

Tracer Selection

Scientific rigor dictates selecting the correct isotopologue.

-

[U-13C6]-Nicotinamide (NAM): The gold standard for assessing NAMPT activity and general NAD+ turnover in most mammalian cell lines.

-

[U-13C6]-Nicotinic Acid (NA): Essential for studying tissues with high NAPRT expression (e.g., liver, kidney, intestine) or when testing "flush-free" niacin derivatives.

-

Why not 13C-Glucose? While [U-13C]-Glucose labels the ribose moiety of NAD+, it also labels thousands of other metabolites, complicating spectral overlap. 13C-NAM is a "clean" tracer specific to the pyridine pool.

Analytical Workflow

The following workflow ensures data integrity from culture to chromatogram.

Figure 2: Analytical pipeline. Step 2 (Quenching) is the most critical source of error due to the rapid turnover of NAD+ to NADH.

Detailed Methodological Protocol

Step 1: Sample Preparation (The "Cold" Rule)

NAD+ is labile in base; NADH is labile in acid. For total NAD metabolome coverage, a neutral or dual-extraction approach is required.

-

Reagent: 80:20 Methanol:Water (LC-MS grade) pre-chilled to -80°C.

-

Protocol:

-

Rapidly wash cells with ice-cold saline (PBS) once (do not over-wash, or polar metabolites leak).

-

Immediately add -80°C Methanol:Water.

-

Scrape cells on dry ice.

-

Vortex 1 min; Centrifuge at 15,000 x g for 15 min at 4°C.

-

Transfer supernatant. Do not dry down with heat. Lyophilize or inject directly if concentration permits.

-

Step 2: LC-MS/MS Conditions

Reverse Phase (C18) chromatography retains NAD+ poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust separation of NAM, NMN, and NAD+.

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-pHILIC.

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0). Note: High pH improves peak shape for phosphorylated nucleotides.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B over 10 minutes.

Step 3: Mass Spectrometry Transitions (MRM)

To quantify flux, you must monitor both the unlabeled (M+0) and the labeled (M+6) species. The 13C label on the pyridine ring adds +6 Da.

Table 1: Key MRM Transitions for 13C-NAM Flux Analysis

| Metabolite | Precursor (M+0) | Product (M+0) | Precursor (M+6) | Product (M+6) | Rationale for Product Ion |

| Nicotinamide (NAM) | 123.1 | 80.1 | 129.1 | 86.1 | Loss of amide group (-NH3 + CO). |

| NMN | 335.1 | 123.1 | 341.1 | 129.1 | Cleavage of ribose-phosphate yields the NAM ring. |

| NAD+ | 664.1 | 136.1 | 670.1 | 136.1 | Critical: The product ion 136 (Adenine) is unlabeled. |

| NAD+ (Alt) | 664.1 | 428.1 | 670.1 | 428.1 | Loss of Nicotinamide riboside; product is ADP-Ribose (unlabeled). |

| NADP+ | 744.1 | 136.1 | 750.1 | 136.1 | Adenine fragment (unlabeled). |

| Nicotinic Acid (NA) | 124.0 | 80.0 | 130.0 | 86.0 | Ring fragment. |

Technical Note on NAD+ Transitions: When analyzing [13C6]-NAD+, the most common product ion (Adenine, m/z 136) does not carry the label. Therefore, the transition is 670.1 -> 136.1 . If you monitor the Nicotinamide fragment (m/z 123), the transition would be 670.1 -> 129.1 .

Part 4: Data Interpretation & Applications

Calculating Flux (Fractional Enrichment)

The "Fractional Enrichment" (FE) represents the proportion of the pool that has been newly synthesized from the tracer.

-

Low FE (<10%) at steady state: Indicates slow turnover or significant dilution from other sources (e.g., Tryptophan de novo synthesis).

-

High FE (>80%): Indicates the salvage pathway is the primary driver of the NAD+ pool.

Case Study: NAMPT Inhibitor Screening

In oncology, NAMPT inhibitors (e.g., FK866) are used to starve cancer cells of NAD+.

-

Experimental Setup: Treat cells with FK866 + [13C6]-NAM.

-

Expected Result:

-

Intracellular NAM: High M+6 enrichment (Tracer enters cell).

-

NMN & NAD+: Near 0% M+6 enrichment.

-

Interpretation: The blockade is specifically at the NAM -> NMN step. If NMN was labeled but NAD+ was not, the block would be at NMNAT.

-

Case Study: Sirtuin Activity (The "Recycling" Rate)

Sirtuins consume NAD+ and release NAM. By tracking the rate at which [13C]-NAD+ (pre-labeled) converts back to [13C]-NAM in the presence of a Sirtuin activator, one can measure total Sirtuin flux in vivo, a metric impossible to derive from static concentration data.

References

-

Liu, L., et al. (2018).[4] "Quantitative Analysis of NAD Synthesis-Breakdown Fluxes." Cell Metabolism. Link

-

Trammell, S. A., et al. (2016).[4] "Nicotinamide riboside is uniquely and orally bioavailable in mice and humans."[4] Nature Communications.[5] Link

-

Houtkooper, R. H., et al. (2010). "The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways." Endocrine Reviews. Link

-

Lu, W., et al. (2018). "Metabolomic analysis of the NAD metabolome using 13C-labeling." Methods in Molecular Biology. Link

-

Yang, Y., & Sauve, A. A. (2016).[4] "NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy."[1][3][4] Biochimica et Biophysica Acta. Link

Sources

- 1. NAD+ and vitamin B3: from metabolism to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aboutnad.com [aboutnad.com]

- 5. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Nicotinamide-13C6 in Mammalian Cells: A Technical Guide to NAD+ Flux Analysis

Topic: Metabolic Fate of Nicotinamide-13C6 in Mammalian Cells Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, DMPK Scientists, and Metabolic Engineers

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical redox cofactor and substrate for signaling enzymes (sirtuins, PARPs, CD38).[1][2][3] While static measurements of NAD+ abundance are common, they fail to capture the dynamic turnover (flux) of the NAD+ metabolome.[2] This guide details the application of Nicotinamide-13C6 (NAM-13C6) as a stable isotope tracer to map the NAD+ salvage pathway in mammalian cells. By tracking the incorporation of the heavy pyridine ring into downstream metabolites, researchers can quantify salvage efficiency, NAMPT activity, and clearance via methylation.

Introduction: The NAD+ Salvage Imperative

Mammalian cells rely predominantly on the NAD+ Salvage Pathway to maintain intracellular pools.[4][5] While de novo synthesis from Tryptophan and the Preiss-Handler pathway from Nicotinic Acid (NA) exist, the recycling of Nicotinamide (NAM) is the primary driver of homeostasis in most tissues.

The tracer Nicotinamide-13C6 contains six Carbon-13 atoms in the pyridine ring. Because the pyridine ring remains intact during the conversion to NMN and NAD+, and is released intact upon NAD+ consumption, this tracer is ideal for distinguishing salvage flux from de novo synthesis (which would not carry the label) and for measuring the rate of NAD+ turnover.

Key Metabolic Fates of NAM-13C6

-

Salvage (Anabolic): NAM

NMN -

Clearance (Catabolic): NAM

1-Methylnicotinamide (MeNAM) via NNMT. -

Recycling: NAD+

NAM (released by PARPs/Sirtuins)

Technical Principles & Mass Isotopomer Distribution

To interpret the data correctly, one must understand the mass shifts induced by the 13C6 label.

The Tracer: Nicotinamide-13C6

-

Formula:

C -

Mass Shift: +6.020 Da relative to unlabeled NAM.

-

Notation: M+6.

Downstream Metabolites

| Metabolite | Unlabeled Mass (Monoisotopic) | Labeled Mass (M+6) | Enzyme Responsible | Note |

| NAM | 122.05 | 128.07 | - | Precursor |

| NMN | 334.06 | 340.08 | NAMPT | Rate-limiting step |

| NAD+ | 663.11 | 669.13 | NMNAT1-3 | Final cofactor |

| MeNAM | 137.07 | 143.09 | NNMT | Excretion product |

| ADPR | 559.06 | 559.06 | PARPs/Sirtuins | Does NOT retain label |

Critical Insight: The ADP-Ribose (ADPR) moiety of NAD+ is derived from ATP, not Nicotinamide. Therefore, upon NAD+ hydrolysis, the heavy label stays with the released NAM, while the ADPR fragment remains unlabeled (M+0).

Experimental Protocol: Pulse-Chase & Steady-State Labeling

Phase 1: Experimental Design

Objective: Determine NAD+ turnover rate (

-

Media Preparation:

-

Use custom DMEM/RPMI lacking Nicotinamide and Tryptophan (or with dialyzed FBS) to control background sources.

-

Supplement with Nicotinamide-13C6 at physiological concentrations (typically 10–50 µM).

-

Control: Unlabeled Nicotinamide at same concentration.

-

-

Cell Culture Workflow:

-

Steady State Labeling: Culture cells in 13C6-NAM medium for >24 hours (approx. 2-3 doubling times) to reach isotopic equilibrium. This determines the maximum contribution of extracellular NAM to the NAD+ pool.

-

Pulse-Chase (Flux):

-

Pulse: Treat cells with 13C6-NAM for short intervals (0.5, 1, 2, 4, 8 hours).

-

Chase: Wash and replace with unlabeled media (optional, for decay studies).

-

-

Phase 2: Metabolite Extraction (Self-Validating Protocol)

NAD+ is labile. Enzymatic degradation during extraction is the primary source of error.

-

Validation Step: Spike a non-endogenous internal standard (e.g.,

C-Yeast extract or deuterated NAM) into the extraction solvent before cell lysis to monitor recovery.

Protocol:

-

Rapidly wash cells with ice-cold PBS (pH 7.4).

-

Add Ice-Cold Extraction Solvent (40:40:20 Acetonitrile:Methanol:Water + 0.1 M Formic Acid).

-

Why Acid? Acidic pH stabilizes NAD+ and prevents degradation to NADH.

-

-

Scrape cells and transfer to cryovials.

-

Vortex (1 min) and centrifuge (15,000 x g, 10 min, 4°C).

-

Transfer supernatant to LC-MS vials. Analyze immediately or store at -80°C.

Phase 3: LC-MS/MS Analysis

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer. Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of NAD+ and NMN.

-

Column: ZIC-pHILIC or Amide column.

-

Mobile Phase A: 20 mM Ammonium Acetate + Ammonium Hydroxide (pH 9.0).

-

Mobile Phase B: Acetonitrile.

MRM Transitions (Multiple Reaction Monitoring): For a Triple Quadrupole, set up the following transitions to specifically detect the 13C6-labeled moiety.

-

NAM-13C6:

-

Parent: 129.1 (M+H)+

Product: 86.1 (Loss of CONH2)

-

-

NMN-13C6:

-

Parent: 341.1 (M+H)+

Product: 129.1 (13C6-NAM fragment)

-

-

NAD+-13C6:

-

Parent: 670.1 (M+H)+

Product: 129.1 (13C6-NAM fragment) -

Secondary Transition: 670.1

542.1 (Unlabeled ADPR fragment - confirms label is on NAM).

-

Pathway Visualization

The following diagram illustrates the flow of the 13C6 (Red) label through the salvage pathway and its diversion to methylation.

Caption: Flux map of Nicotinamide-13C6. The tracer (M+6) is salvaged to NAD+ or methylated to MeNAM. NAD+ consumption recycles the M+6 label back to the NAM pool.

Data Interpretation & Troubleshooting

Scenario A: High M+6 NAD+ / Low M+6 MeNAM

-

Interpretation: High salvage efficiency. The cell is prioritizing NAD+ maintenance. Common in proliferating cancer cells.

Scenario B: Low M+6 NAD+ / High M+6 MeNAM

-

Interpretation: "NAM Sink" phenotype. NNMT is overactive, draining the precursor pool and potentially limiting NAD+ synthesis. This is often observed in aggressive, chemo-resistant tumors or adipocytes.

Scenario C: M+6 NAD+ appears, but M+6 NAM pool remains low

-

Interpretation: Extremely rapid turnover. The intracellular NAM is being consumed by NAMPT almost as fast as it enters/recycles. Check NAMPT expression levels.

Calculation: Fractional Synthesis Rate (FSR)

Note: Ensure the precursor enrichment is measured from the intracellular NAM pool, not the media, as transport can be rate-limiting.References

-

Liu, L., et al. (2018). Quantitative Analysis of NAD Synthesis-Breakdown Fluxes. Cell Metabolism.

-

Ratajczak, J., et al. (2016). NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells. Nature Communications.

-

Sociali, G., et al. (2016). Antitumor effect of combined NAMPT and PARP inhibition in triple-negative breast cancer cells. Oncotarget.

-

Gui, D.Y., et al. (2016). Environment Dictates Dependence on Mitochondrial Complex I for NAD+ and Aspartate Production and Determines Cancer Cell Sensitivity to Metformin. Cell Metabolism.

-

Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qualialife.com [qualialife.com]

- 5. biorxiv.org [biorxiv.org]

- 6. NAMPT-Mediated Salvage Synthesis of NAD+ Controls Morphofunctional Changes of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nicotinamide-13C6 and Nicotinic Acid-13C6 as Metabolic Tracers in NAD+ Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of Nicotinamide-13C6 and Nicotinic Acid-13C6 as stable isotope tracers for studying Nicotinamide Adenine Dinucleotide (NAD+) metabolism. This document delves into the core principles of NAD+ biosynthesis, the rationale for choosing between these two powerful research tools, and detailed methodologies for their effective implementation.

Executive Summary: The Critical Choice of a Tracer in Unraveling NAD+ Dynamics

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] A decline in NAD+ levels is linked to aging and various diseases, making the study of its metabolism a fervent area of research.[2] Stable isotope tracers, particularly 13C-labeled precursors, are indispensable tools for dissecting the complexities of NAD+ biosynthesis and consumption.[3]

This guide focuses on two key 13C-labeled precursors: Nicotinamide-13C6 and Nicotinic Acid-13C6. The choice between these tracers is not arbitrary; it is a critical experimental decision that dictates the specific metabolic pathways under investigation. Nicotinamide and nicotinic acid are both forms of vitamin B3 and serve as precursors for NAD+ synthesis, but they enter the NAD+ biosynthetic network through distinct routes: the salvage pathway and the Preiss-Handler pathway, respectively.[2][4] Understanding the nuances of these pathways is paramount to designing insightful experiments and accurately interpreting the resulting data.

Foundational Principles: The Two Arms of NAD+ Biosynthesis

In mammalian cells, NAD+ is synthesized through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[5] While the de novo pathway is significant, the Preiss-Handler and salvage pathways are the most direct routes for the incorporation of nicotinic acid and nicotinamide.

-

The Salvage Pathway: This pathway recycles nicotinamide, which is released by NAD+-consuming enzymes, back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[4] This pathway is considered the major route for NAD+ synthesis in most mammalian tissues.[5]

-

The Preiss-Handler Pathway: This pathway converts nicotinic acid into NAD+. It begins with the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[4]

The existence of these distinct pathways necessitates a careful selection of tracers to probe specific aspects of NAD+ metabolism.

Caption: Overview of the Salvage and Preiss-Handler pathways for NAD+ biosynthesis.

Comparative Analysis: Choosing the Right Tool for the Job

The selection between Nicotinamide-13C6 and Nicotinic Acid-13C6 hinges on the specific research question.

| Feature | Nicotinamide-13C6 | Nicotinic Acid-13C6 | Rationale & Causality |

| Primary Pathway Traced | Salvage Pathway | Preiss-Handler Pathway | Nicotinamide is the direct precursor for the salvage pathway, while nicotinic acid is the precursor for the Preiss-Handler pathway.[4][5] |

| Key Enzyme Activity Probed | NAMPT | NAPRT | The rate of incorporation of the 13C label from each tracer provides a measure of the activity of the respective rate-limiting enzymes. |

| Tissue Specificity | Broad applicability, as the salvage pathway is dominant in most tissues.[5] | More specific for tissues with high NAPRT expression, such as the liver and kidney. | The expression of NAMPT and NAPRT varies across different tissues, influencing the predominant NAD+ biosynthetic route. |

| Cellular Uptake | Rapidly taken up by cells.[6] | Uptake is pH-dependent and carrier-mediated.[7] | The different uptake mechanisms can influence the kinetics of label incorporation. |

| Potential for Pathway Crosstalk | Minimal, as nicotinamide is directly converted to NMN.[6] | Can be converted to nicotinamide, potentially leading to label incorporation through the salvage pathway. | This potential for conversion should be considered when interpreting results from Nicotinic Acid-13C6 tracing experiments. |

Experimental Design and Protocols: A Step-by-Step Guide

The successful application of these tracers requires meticulous experimental design and execution. The following protocols provide a framework for in vitro and in vivo studies.

In Vitro Cell Culture Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Caption: Workflow for in vitro stable isotope tracing experiments.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture media supplemented with either Nicotinamide-13C6 or Nicotinic Acid-13C6. A typical starting concentration is 10-100 µM, but this should be optimized for the specific cell type and experimental goals.

-

Labeling: Remove the standard culture media and replace it with the 13C-tracer supplemented media.

-

Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the label.

-

Metabolite Extraction:

-

Aspirate the labeling media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solution (e.g., 80% methanol) and scraping the cells.

-

Incubate the cell lysate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS/MS).

In Vivo Animal Studies

This protocol provides a general framework for stable isotope tracing in mouse models.

Step-by-Step Protocol:

-

Tracer Administration: Administer the 13C-labeled tracer to the animals. Common routes of administration include oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion.[8] The choice of route will depend on the desired pharmacokinetic profile.

-

Time Course: Collect tissues and biofluids at various time points after tracer administration to capture the dynamics of NAD+ metabolism.

-

Sample Collection and Processing:

-

Euthanize the animals at the designated time points.

-

Rapidly excise and freeze-clamp tissues in liquid nitrogen to halt metabolic activity.

-

Collect blood into tubes containing an anticoagulant and centrifuge to separate plasma.

-

Store all samples at -80°C until analysis.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold extraction solvent.

-

Follow the extraction procedure outlined for cell cultures.

-

-

Sample Analysis: Analyze the extracted metabolites by LC-MS/MS.

Analytical Methodology: LC-MS/MS for NAD+ Metabolome Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying the incorporation of 13C labels into the NAD+ metabolome due to its high sensitivity and specificity.[9]

Chromatographic Separation

Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar NAD+ metabolites.[9] A mixed-mode chromatography approach combining reversed-phase and anion-exchange can also be effective.[10]

Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for targeted quantification of NAD+ and its labeled isotopologues.

Table of m/z Transitions for Key Metabolites:

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| NAD+ | 664.1 | 136.1 | Unlabeled |

| NAD+-13C6 | 670.1 | 142.1 | From Nicotinamide-13C6 or Nicotinic Acid-13C6 |

| Nicotinamide | 123.1 | 80.1 | Unlabeled |

| Nicotinamide-13C6 | 129.1 | 86.1 | Tracer |

| Nicotinic Acid | 124.1 | 80.1 | Unlabeled |

| Nicotinic Acid-13C6 | 130.1 | 86.1 | Tracer |

| NMN | 335.1 | 123.1 | Unlabeled |

| NMN-13C6 | 341.1 | 129.1 | From Nicotinamide-13C6 |

| NaMN | 336.1 | 124.1 | Unlabeled |

| NaMN-13C6 | 342.1 | 130.1 | From Nicotinic Acid-13C6 |

Data Analysis and Interpretation

The analysis of stable isotope tracing data involves calculating the fractional enrichment of the 13C label in the target metabolites. This information can then be used to determine the relative contribution of the traced pathway to the total NAD+ pool and to calculate metabolic fluxes.[2]

Caption: Data analysis workflow for stable isotope tracing experiments.

Conclusion: Advancing Our Understanding of NAD+ Metabolism

Nicotinamide-13C6 and Nicotinic Acid-13C6 are powerful and distinct tools for interrogating the complexities of NAD+ metabolism. By carefully selecting the appropriate tracer and employing rigorous experimental and analytical methodologies, researchers can gain unprecedented insights into the regulation of NAD+ biosynthesis in health and disease. This guide provides a solid foundation for the successful implementation of these tracers, empowering scientists to push the boundaries of our understanding of this vital metabolic network.

References

- Brenner, C. (2018). NAD+ metabolism and the therapeutic potential of nicotinamide riboside. Annual Review of Nutrition, 38, 159-177.

- Cantó, C., Houtkooper, R. H., Pirinen, E., Youn, D. Y., Oosterveer, M. H., Cen, Y., ... & Auwerx, J. (2012). The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet-induced obesity. Cell metabolism, 15(6), 838-847.

-

Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. [Link]

- Frederick, D. W., Loro, E., Liu, L., Davila Jr, A., Chellappa, K., Silverman, I. M., ... & Baur, J. A. (2016). Loss of NAD homeostasis leads to progressive and reversible neurodegeneration in a mouse model of Cockayne syndrome. Cell metabolism, 24(2), 269-282.

-

Gazzaniga, F., Stebbins, R., Chang, S. Z., McAllister, S. A., & Baur, J. A. (2021). NAD+ flux is maintained in aged mice despite lower tissue concentrations. Cell Metabolism, 33(8), 1693-1707.e5. [Link]

- Henderson, L. M. (1983). Niacin. Annual review of nutrition, 3(1), 289-307.

- Houtkooper, R. H., Cantó, C., Wanders, R. J., & Auwerx, J. (2010). The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways. Endocrine reviews, 31(2), 194-223.

- Katsyuba, E., Mottis, A., Zietak, M., De Franco, F., van der Velpen, V., Gariani, K., ... & Auwerx, J. (2018). De novo NAD+ synthesis enhances mitochondrial function and improves health.

-

Liu, L., Su, X., Quinn III, W. J., Hui, S., Krukenberg, K., Frederick, D. W., ... & Baur, J. A. (2018). Quantitative analysis of NAD synthesis-breakdown fluxes. Cell metabolism, 27(5), 1067-1080. [Link]

-

Lu, W., & Rabinowitz, J. D. (2016). Metabolomics and isotope tracing. Cell, 166(5), 1076-1081. [Link]

-

Migaud, M. E., & Brenner, C. (2021). A method to monitor the NAD+ metabolome—from mechanistic to clinical applications. Metabolites, 11(3), 159. [Link]

- Nikiforov, A., Dölle, C., Niere, M., & Ziegler, M. (2011). Pathways and subcellular compartmentation of NAD biosynthesis in human cells: from entry of extracellular precursors to mitochondrial NAD generation. Journal of biological chemistry, 286(24), 21767-21778.

- Preiss, J., & Handler, P. (1958). Biosynthesis of diphosphopyridine nucleotide. I. Identification of intermediates. Journal of Biological Chemistry, 233(2), 488-492.

-

Said, H. M., & Nabokina, N. A. (2013). Mechanism and regulation of human intestinal niacin uptake. American Journal of Physiology-Gastrointestinal and Liver Physiology, 305(3), G231-G237. [Link]

- Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Methods in molecular biology (Clifton, N.J.), 1077, 131-144.

- Trammell, S. A., Weidemann, B. J., Chadda, A., Yorek, M. S., Migaud, M. E., & Brenner, C. (2016). Nicotinamide riboside is a major NAD+ precursor in skeletal muscle. Journal of nutrition, 146(5), 957-963.

- Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1864(12), 1787-1800.

- Yaku, K., Okabe, K., & Nakagawa, T. (2018). NAD metabolism: implications in aging and longevity. Ageing research reviews, 47, 1-17.

- Zhang, H., Ryu, D., Wu, Y., Gariani, K., Wang, X., Luan, P., ... & Auwerx, J. (2016). NAD+ repletion improves mitochondrial and stem cell function and enhances life span in mice. Science, 352(6292), 1436-1443.

-

Zhu, X., & Yang, J. (2020). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. Journal of Chromatography B, 1152, 122245. [Link]

Sources

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. med.stanford.edu [med.stanford.edu]

- 5. NAD+ flux is maintained in aged mice despite lower tissue concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Nicotinamide-13C6 and the M+6 Mass Shift in NAD+ Flux Analysis

The following technical guide details the application, physics, and methodology of using Nicotinamide-13C6 (NAM-13C6) for tracing NAD+ metabolism.

Executive Summary

Nicotinamide-13C6 (NAM-13C6) is a stable isotope-labeled isotopologue of Vitamin B3 used to deconvolute the kinetics of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[1] Unlike deuterium labeling, which can suffer from kinetic isotope effects (KIE) or exchange with solvent protons, the carbon-13 backbone provides a biologically stable, non-exchangeable tracer.[1]

This guide explains the physical basis of the M+6 mass shift , the specific signaling pathways traced, and a self-validating LC-MS/MS protocol for quantifying NAD+ flux in biological systems.

The Physics of the Mass Shift (M+6)

The "M+6" designation refers to the mass spectral shift observed when all six carbon atoms in the nicotinamide molecule are replaced with the Carbon-13 isotope (

Structural Basis

Nicotinamide (

-

Unlabeled (Light) NAM: Contains naturally occurring Carbon-12 (

).[1] -

Labeled (Heavy) NAM: Contains Carbon-13 (

) at all 6 positions.[1]

Exact Mass Calculation

The mass shift is not exactly 6.00000 Da due to the mass defect —the difference between the mass of an isotope and its mass number.

| Isotope | Exact Mass (u) | Mass Difference vs |

| 12.00000 | 0.00000 | |

| 13.00335 | +1.00335 |

Calculation for NAM-13C6:

Implication for Mass Spectrometry: In high-resolution MS (e.g., Orbitrap, TOF), you must set your extraction window to 128.0681 (Monoisotopic 122.048 + 6.020), not 128.048.[1] In triple quadrupole (QqQ) instruments, the unit resolution is sufficient to isolate the M+6 peak at m/z 129.[1]

Biological Context: Tracing the Salvage Pathway[3][4]

NAM-13C6 is primarily used to isolate the NAD+ Salvage Pathway from the De Novo (Tryptophan) and Preiss-Handler (Nicotinic Acid) pathways.[1]

Pathway Logic

When cells are dosed with NAM-13C6, the label is incorporated into Nicotinamide Mononucleotide (NMN) and subsequently NAD+.[1]

-

NAM-13C6 enters the cell.

-

NAMPT (rate-limiting enzyme) phosphoribosylates NAM-13C6 to form NMN-13C6 (label stays on the ring).[1]

-

NMNAT adenylates NMN-13C6 to form NAD+-13C6 .[1]

Note on NAD+ Labeling:

NAD+ (

Pathway Visualization[1]

Figure 1: The flow of Carbon-13 atoms through the NAD+ Salvage Pathway.[1][2][3][4] The M+6 mass shift is conserved from NAM to NAD+.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by including specific "Stop/Go" checkpoints.

Reagents & Preparation[1][6]

-

Tracer: Nicotinamide-13C6 (Purity >99% isotope enrichment).[1]

-

Media: Dialyzed FBS or charcoal-stripped serum is recommended to remove endogenous Vitamin B3, though spiking into standard media (e.g., DMEM) is acceptable if baseline NAM is quantified.[1]

-

Quenching Solvent: 80:20 Methanol:Water (LC-MS grade) at -80°C.

Cell Culture Pulse-Chase[1]

-

Seed Cells: Plate cells to reach 70-80% confluence.

-

Wash: Wash 2x with warm PBS to remove extracellular endogenous NAM.[1]

-

Pulse: Add media containing 50-100 µM NAM-13C6 .

-

Checkpoint: Include a "0-hour" control (cells washed but not pulsed) to establish the blank baseline.

-

-

Harvest: At time points (e.g., 1h, 4h, 12h, 24h), aspirate media and immediately add -80°C Quenching Solvent .

-

Extraction: Scrape cells, vortex (10 min at 4°C), centrifuge (15,000 x g, 10 min), and collect supernatant.

LC-MS/MS Methodology

Instrument: Triple Quadrupole (QqQ) or Orbitrap.[1] Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of NAM and NAD+.[1]

MRM Transitions (Self-Validating Logic): To detect NAM-13C6, we must predict the fragmentation.[1] The primary fragment of NAM is the loss of the amide group or the formation of the pyridinium ion.

-

Unlabeled NAM: Precursor 123.1 (

) -

NAM-13C6: Precursor 129.1 (

)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| NAM (Endogenous) | 123.1 | 80.1 | 20 | Baseline Monitor |

| NAM-13C6 (Tracer) | 129.1 | 85.1 | 20 | Flux Tracer |

| NAD+ (Endogenous) | 664.1 | 136.1 | 30 | Total Pool Monitor |

| NAD+-13C6 (Labeled) | 670.1 | 142.1 | 30 | Salvage Product |

Note: The NAD+ product ion 136.1 corresponds to the nicotinamide moiety.[1] For NAD+-13C6, this moiety is labeled, shifting the fragment to 136 + 6 = 142.1.

Data Interpretation & Quality Control

Mass Isotopomer Distribution (MID)

Calculate the fractional enrichment to normalize for cell number variations.[1]

Troubleshooting "Leakage"

If you observe M+5 or M+1 peaks:

-

M+5: Suggests impurity in the tracer or rare fragmentation pathways.[1]

-

M+1/M+2: Suggests recycling of the label through breakdown into smaller carbon units (e.g., glycolysis entry), though this is rare for the stable nicotinamide ring.[1]

-

Low Enrichment: Check for high levels of endogenous NAM in the FBS (use dialyzed serum).[1]

References

-

Cambridge Isotope Laboratories. (n.d.).[1] Vitamin B3 (nicotinamide) (13C6, 99%) Product Specification. Retrieved from [1]

-

Trammell, S. A., & Brenner, C. (2013).[1] Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites.[1] Computational and Structural Biotechnology Journal, 4, e201301012. Retrieved from

-

Liu, L., et al. (2018).[1] Quantitative Analysis of NAD Synthesis-Breakdown Fluxes. Cell Metabolism, 27(5), 1067-1080.[1] Retrieved from [1]

-

Sociali, G., et al. (2016).[1] Nicotinamide riboside prevents noise-induced hearing loss by augmenting mitochondrial plasticity.[1] EMBO Molecular Medicine.[1] (Demonstrates NAD+ salvage tracing methodology). Retrieved from [1]

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. qualialife.com [qualialife.com]

- 3. The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

Methodological & Application

How to prepare Nicotinamide-13C6 stock solution for mass spec

Application Note: High-Precision Preparation of Nicotinamide-13C6 Internal Standard Stock Solution for LC-MS/MS

Core Directive & Scientific Rationale

In quantitative mass spectrometry (LC-MS/MS), the accuracy of Nicotinamide (NAM) measurement is frequently compromised by significant matrix effects and the compound's ubiquity in biological pathways (NAD+ salvage pathway).[1] The use of Nicotinamide-13C6 (where all six carbon atoms are replaced with Carbon-13) is the gold standard for normalization. Unlike deuterium-labeled standards (e.g., NAM-d4), 13C analogs do not suffer from deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases and exhibit identical chromatographic retention to the analyte, ensuring perfect compensation for ionization suppression.

This protocol deviates from standard "volumetric flask" methodologies.[1] We utilize a gravimetric approach for stock preparation.[1] Volumetric preparation with volatile solvents like methanol is prone to errors >2% due to thermal expansion and evaporation.[1] Gravimetric preparation reduces this error to <0.5%, critical for quantitative metabolomics.

Physicochemical Properties & Safety

| Property | Nicotinamide (Unlabeled) | Nicotinamide-13C6 (IS) |

| Formula | C₆H₆N₂O | ¹³C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol | ~128.1 g/mol (+6 Da) |

| Solubility | Water (~1000 mg/mL), MeOH, DMSO | Soluble in Water, MeOH |

| pKa | ~3.35 (Pyridine N) | ~3.35 |

| Stability | Hydrolyzes to Nicotinic Acid at extreme pH | Same; Light Sensitive |

| Storage | -20°C (Solid) | -80°C (Solution) |

Safety Note: Nicotinamide is an irritant.[1] Handle powder in a fume hood. Methanol is toxic and flammable.[1]

Materials & Reagents

-

Analyte: Nicotinamide-13C6 (Isotopic Purity ≥99 atom % 13C).[1][2][3]

-

Solvent: LC-MS Grade Methanol (MeOH).[1]

-

Container: Amber borosilicate glass vials (4 mL or 20 mL) with PTFE-lined caps.

-

Equipment: Analytical balance (readability 0.01 mg), Vortex mixer, Sonicator.

Protocol: Gravimetric Stock Solution Preparation

Target Concentration: 1.0 mg/mL (approx. 7.8 mM) in Methanol.

Step 1: Weighing the Isotope

-

Place a clean, dry amber glass vial (4 mL) on the analytical balance. Tare the balance.

-

Using a clean spatula, transfer approximately 1.0 mg to 2.0 mg of Nicotinamide-13C6 into the vial.[1]

-

Record the exact mass of the solid (

) to 0.01 mg precision.[1]-

Example:

.[1]

-

Step 2: Gravimetric Solvent Addition

Instead of trying to hit a volume mark, we add solvent by weight to achieve the exact concentration.

-

Calculate the required mass of Methanol (

) using the density of Methanol (-

Target Volume

. -

Target Mass of MeOH

.[1]

-

-

Add LC-MS grade Methanol dropwise until the balance reads the target mass (Solid + Solvent).[1]

-

Record the exact mass of the added Methanol (

).[1] -

Calculate the Final Actual Concentration (

):

Step 3: Dissolution & Mixing

-

Cap the vial tightly.[1]

-

Vortex for 30 seconds.

-

Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Visual Check: Inspect against a light source.[1] The solution must be crystal clear.

-

Step 4: Aliquoting & Storage

-

Do not store the bulk stock.[1] Repeated opening introduces moisture, promoting hydrolysis.[1]

-

Dispense 100 µL aliquots into micro-inserts inside amber LC vials or 0.5 mL PP tubes (if verified low-binding).

-

Storage: Store at -80°C . Stable for 12 months.

-

Note: Methanol may not freeze solid at -20°C; -80°C is preferred to stop chemical degradation.[1]

-

Quality Control: The Self-Validating System

Before using the stock for sample analysis, you must validate it.[1]

QC 1: Isotopic Purity Check (Blank Subtraction)

Inject a 100 ng/mL dilution of the Stock.[1] Monitor the transition for Unlabeled NAM (123.1 → 80.1).[1]

-

Acceptance Criteria: The signal for unlabeled NAM must be <0.5% of the labeled signal (129.1 → 85.1).[1] If high unlabeled signal exists, it will bias low-concentration samples.[1]

QC 2: Deamidation Check (Stability)

Nicotinamide degrades to Nicotinic Acid (NA).[1] Monitor the transition for Nicotinic Acid-13C6 (130.1 → 86.1).[1]

-

Acceptance Criteria: The Nicotinic Acid peak should be absent or <1% of the NAM peak area.[1]

Visualization

Figure 1: Preparation Workflow

Caption: Gravimetric workflow ensures <0.5% concentration error and long-term stability.

Figure 2: NAD+ Salvage Pathway Context

Understanding where your IS fits in the biological context is crucial for interpreting "cross-talk" from metabolites.[1]

Caption: NAM is the precursor in the salvage pathway. Spontaneous deamidation to NA is a key stability risk.

References

-

Trammell, S. A., et al. (2016).[1] "Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans."[1] Nature Communications.[1] (Discusses NAM/NAD+ metabolomics extraction). Retrieved from [Link][1]

-

Yaku, K., et al. (2018).[1] "NAD Metabolism: Implications in Aging and Longevity."[1] Ageing Research Reviews. (Pathway context). Retrieved from [Link]

Sources

Application Note: High-Efficiency Extraction of Nicotinamide-13C6 from Human Plasma

Abstract

This guide details the extraction and quantification of Nicotinamide (NAM) using its stable isotope-labeled internal standard, Nicotinamide-13C6 , from human plasma. Nicotinamide, the amide form of Vitamin B3 and a precursor to NAD+, presents unique bioanalytical challenges due to its high polarity and susceptibility to matrix interference in electrospray ionization (ESI). This protocol contrasts two methodologies: a high-throughput Protein Precipitation (PPT) workflow and a high-sensitivity Solid Phase Extraction (SPE) workflow. Both methods utilize the 13C6-isotopologue to normalize extraction recovery and compensate for ion suppression, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Introduction & Scientific Rationale

The Role of Nicotinamide-13C6

In LC-MS/MS analysis of plasma, "matrix effects" (co-eluting phospholipids and salts) often suppress the ionization of the target analyte. Nicotinamide is particularly vulnerable because it elutes early on reversed-phase columns, often in the "suppression zone."

Using Nicotinamide-13C6 (where all six carbons in the pyridine ring and amide group are replaced with Carbon-13) provides a mass shift of +6 Da. Unlike deuterium-labeled standards (which can suffer from deuterium exchange or slight retention time shifts), 13C-labeled standards co-elute perfectly with the analyte and behave identically chemically. This makes 13C6-NAM the ideal internal standard (IS) for correcting:

-

Extraction Efficiency: Losses during PPT or SPE.

-

Matrix Effects: Ion suppression/enhancement in the MS source.[1]

-

Injection Variability: Autosampler inconsistencies.

Matrix Considerations

Human plasma is protein-rich (~70 mg/mL). Direct injection is impossible without removing albumin and globulins.

-

PPT is chosen for speed and when sensitivity requirements are moderate (>10 ng/mL).

-

SPE is chosen when removing phospholipids is critical to reach lower limits of quantification (LLOQ <1 ng/mL) or to extend column life.

Materials & Reagents

| Component | Grade/Specification | Notes |

| Analyte | Nicotinamide (NAM) | Purity >99% |

| Internal Standard | Nicotinamide-13C6 | Isotopic Purity >99 atom % 13C |

| Matrix | Human Plasma (K2EDTA) | Free of significant hemolysis |

| Precipitant | Acetonitrile (ACN) | LC-MS Grade; cold (4°C) |

| SPE Cartridge | Polymeric RP (e.g., Oasis HLB, Strata-X) | 30 mg / 1 mL format |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid | pH ~3.5 |

| Mobile Phase B | Acetonitrile | LC-MS Grade |

Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision process and workflow for both extraction methods.

Caption: Dual workflow for Nicotinamide-13C6 extraction showing Protein Precipitation (PPT) and Solid Phase Extraction (SPE) pathways.

Protocol A: Protein Precipitation (High Throughput)

Best for: Pharmacokinetic (PK) studies with high sample volumes and concentrations >10 ng/mL.

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Internal Standard Addition: Add 10 µL of Nicotinamide-13C6 working solution (e.g., 500 ng/mL in water).

-

Critical Step: Vortex gently and let stand for 5 minutes. This allows the 13C6-IS to bind to plasma proteins similarly to the endogenous analyte, ensuring accurate recovery correction.

-

-

Precipitation: Add 200 µL (1:4 ratio) of ice-cold Acetonitrile.

-

Why ACN? Acetonitrile produces a coarser precipitate than methanol, which is easier to pellet. It also solubilizes NAM efficiently.

-

-

Agitation: Vortex vigorously for 60 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 150 µL of the supernatant to a clean vial.

-

Dilution (Optional but Recommended): Dilute the supernatant 1:1 with water (or Mobile Phase A) before injection.

-

Reasoning: Injecting pure ACN onto a reversed-phase column causes "solvent effects" (peak broadening) for early eluters like NAM. Diluting with water focuses the peak.

-

Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: Trace analysis, biomarker validation, or when phospholipid removal is required to minimize matrix effects.

-

Pre-treatment: Mix 100 µL plasma with 10 µL IS and 100 µL 2% Formic Acid in water.

-

Mechanism: Acidification disrupts protein binding and ensures NAM is protonated (though NAM is a weak base, pKa ~3.35, acidification helps solubility and protein release).

-

-

Conditioning: Condition a Polymeric Reversed-Phase cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

-

Washing: Wash with 1 mL of 5% Methanol in Water .

-

Purpose: Removes salts and highly polar interferences without eluting NAM.

-

-

Elution: Elute with 1 mL of 100% Methanol .

-

Evaporation: Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Formate). Vortex well.

LC-MS/MS Conditions (Reference)

To validate the extraction, the following chromatographic conditions are recommended.

-

Column: HILIC (e.g., Waters BEH Amide) or High-Strength Silica C18 (e.g., Waters HSS T3).

-

Note: HSS T3 is preferred for retaining polar bases like NAM in high aqueous conditions.

-

-

Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

MRM Transitions:

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, every batch must include:

-

System Suitability Test (SST): Inject a neat standard of NAM + 13C6-NAM before samples. Check for retention time stability and signal-to-noise ratio.

-

IS Response Monitoring: Plot the peak area of Nicotinamide-13C6 for all samples.

-

Acceptance Criteria: The IS area should not vary by more than ±15% across the run. A drastic drop indicates matrix suppression or extraction failure for that specific sample.

-

-

Blank Check: Inject a double blank (plasma without analyte or IS) to ensure no endogenous interference at the 13C6 transition (unlikely with +6 Da shift, but good practice).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Protein binding or incomplete precipitation. | Increase Vortex time; ensure ACN is ice-cold. |

| Broad Peaks | Solvent mismatch (injecting high % organic). | Dilute PPT supernatant with water/buffer before injection. |

| High Backpressure | Particulates in sample. | Filter supernatant (0.2 µm) or use SPE plates. |

| IS Signal Drift | Matrix effect accumulation on column. | Use a divert valve to send phospholipids to waste; perform column wash. |

References

-

Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS. Biomedical Chromatography, 2021.[2][3]

-

Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry.

-

Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 2020.[4]

-

Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling.Analytical and Bioanalytical Chemistry, 2022.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Quantification of Nicotinamide (NAM) via LC-MS/MS using [13C6]-Internal Standards

Abstract

This application note details a robust, self-validating protocol for the quantification of Nicotinamide (NAM) in biological matrices (plasma, cell lysate, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We address the specific challenges of quantifying polar pyridine nucleotides—namely, matrix-induced ion suppression and chromatographic retention—by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with [13C6]-Nicotinamide as a stable isotope-labeled internal standard (SIL-IS). This guide provides theoretical transition calculations, optimized instrument parameters, and a rigorous validation framework.

Introduction & Biological Context

Nicotinamide (NAM), the amide form of Vitamin B3, is a critical precursor in the NAD+ salvage pathway. It acts as a potent inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs) and is recycled back into Nicotinamide Mononucleotide (NMN) by the rate-limiting enzyme NAMPT.

Accurate quantification of NAM is essential for flux analysis in metabolic disease and aging research.[1] However, NAM is a small, highly polar molecule (

To ensure Type I (False Positive) and Type II (False Negative) error control, this protocol mandates the use of Nicotinamide-13C6 , where all six carbon atoms (pyridine ring + amide carbonyl) are labeled. This results in a mass shift of +6 Da, moving the precursor and product ions out of the interference window of endogenous NAM.

Pathway Visualization

The following diagram illustrates the role of NAM within the NAD+ salvage pathway, highlighting the recycling loop that necessitates precise measurement.

Figure 1: The NAD+ Salvage Pathway.[2] NAM is both a precursor (via NAMPT) and a breakdown product of NAD+ consuming enzymes.

Experimental Protocol

Materials & Reagents[3][4]

-

Analyte: Nicotinamide (High purity >99%).

-

Internal Standard (IS): Nicotinamide-[13C6] (purity >98% isotopic enrichment). Note: Ensure the label is uniform (U-13C6) covering the pyridine ring and the amide carbon.

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

Sample Preparation (Protein Precipitation)

This method uses a "dilute-and-shoot" approach compatible with HILIC, minimizing evaporative losses of volatile pyridines.

-

Extraction: Aliquot 50 µL of biological sample (Plasma/Lysate) into a 1.5 mL tube.

-

IS Addition: Add 10 µL of [13C6]-NAM working solution (e.g., 10 µM in 50% ACN).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Rationale: High organic content precipitates proteins while matching the initial mobile phase conditions of HILIC, preventing peak distortion.

-

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer: Transfer supernatant to an autosampler vial. Do not dry down (NAM is volatile).

LC-MS/MS Conditions

Chromatography (HILIC):

-

Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:ACN, pH 9.0 (Adjusted with NH4OH).

-

Note: High pH improves peak shape for basic pyridines on amide columns.

-

-

Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:ACN, pH 9.0.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

| Time (min) | % Mobile Phase B | Curve |

| 0.0 | 95 | Initial |

| 1.0 | 95 | Hold |

| 5.0 | 50 | Gradient |

| 6.0 | 50 | Wash |

| 6.1 | 95 | Re-equilibrate |

| 9.0 | 95 | End |

Method Development: MRM Transitions & Mass Spectrometry

Theoretical Fragmentation Logic

To ensure specificity, one must understand the fragmentation mechanism.

-

Nicotinamide (Unlabeled): Precursor

.[3]-

Primary Fragment: Loss of the amide group (

, mass 43). Resulting ion is the Pyridinium cation (

-

-

Nicotinamide-[13C6] (IS): Precursor

(123 + 6).-

The molecule contains 6 carbons (5 in ring, 1 in amide). All are

. -

Loss: The leaving group is

.-

Mass of unlabeled

= 43. -

Mass of labeled

= -

Let's calculate strictly by shift: The leaving group has 1 Carbon . Therefore, the mass lost is

.

-

-

Product Ion: The remaining ring is

. It contains 5 Carbons .-

Unlabeled mass = 80.

-

Labeled mass shift =

. -

Target Product m/z =

.

-

-

Critical Check: If your IS is ring-labeled only (not uniform), the precursor would be 128 (if 5 carbons) and the transition would be different. Always verify the certificate of analysis. The table below assumes [U-13C6]-NAM.

Optimized MRM Table

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V)* | Dwell Time (ms) |

| NAM | ESI+ | 123.1 | 80.1 | Quantifier | 20 - 25 | 50 |

| NAM | ESI+ | 123.1 | 53.1 | Qualifier | 35 - 40 | 50 |

| NAM-13C6 | ESI+ | 129.1 | 85.1 | Quantifier (IS) | 20 - 25 | 50 |

| NAM-13C6 | ESI+ | 129.1 | 56.1 | Qualifier (IS) | 35 - 40 | 50 |

*Note: Collision Energy (CE) values are instrument-dependent (e.g., Sciex vs. Thermo vs. Agilent). Perform a "CE Ramp" from 10V to 50V to determine the apex of intensity.

Workflow Diagram

The following diagram outlines the analytical decision tree for this protocol.

Figure 2: Analytical Workflow and Quality Control Checkpoints.

Method Validation & Troubleshooting

Linearity and LLOQ

-

Range: 1 ng/mL to 1000 ng/mL.

-

Weighting:

regression is recommended due to the heteroscedasticity of ESI data. -

Acceptance:

; QC samples within ±15% accuracy.

Matrix Effects (The "Kill Switch" for Reliability)

Because NAM is ubiquitous in biology, "blank" matrices are rare.

-

Solution: Use Surrogate Matrix (e.g., PBS or BSA) for the calibration curve, but validate using the Standard Addition Method in one pooled biological sample to prove parallelism.

-

IS Correction: The [13C6]-NAM co-elutes exactly with endogenous NAM. Any ion suppression affecting the analyte will affect the IS equally. If the IS recovery drops below 50% in samples, dilute the sample 1:5 with mobile phase and re-inject.

Common Pitfalls

-

Isobaric Interference: Niacin (Nicotinic Acid) has a mass of 124 (M+H). The M+1 isotope of NAM (124) can interfere with Niacin, but Niacin does not interfere with NAM (123) unless there is in-source fragmentation of larger metabolites like NAD+.

-

Check: Monitor the NAD+ transition (664 -> 136) to ensure NAD+ is separated chromatographically. If NAD+ co-elutes and fragments in the source, it will produce a false NAM signal. HILIC separates NAD+ (late eluter) from NAM (early/mid eluter), solving this issue.

-

-

Cross-Talk: Ensure a pause time of at least 5ms between MRM transitions to prevent ghost peaks.

References

-

Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Computational and Structural Biotechnology Journal, 4, e201301012. [Link]

-

Yaku, K., et al. (2018). A method for simultaneous determination of NAD+ metabolites using hydrophilic interaction chromatography-tandem mass spectrometry. Scientific Reports, 8, 1-9. [Link]

-

Human Metabolome Database (HMDB). Metabocard for Nicotinamide (HMDB0001406). [Link]

-

Ratajczak, J., et al. (2016). NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells. Nature Communications, 7, 13103. [Link]

Sources

Targeted metabolomics workflow using Nicotinamide-13C6

Targeted Metabolomics Workflow Using Nicotinamide-13C6

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme governing cellular metabolism and signaling.[1][2][3][4][5][6] Dysregulation of NAD+ homeostasis is implicated in aging, neurodegeneration, and metabolic diseases. While static measurements of NAD+ levels provide a snapshot, they fail to capture the dynamic turnover (flux) of the NAD+ metabolome. This application note details a rigorous targeted metabolomics workflow using Nicotinamide-13C6 (13C6-NAM) to trace the kinetics of the NAD+ salvage pathway. We provide a self-validating protocol for sample preparation, HILIC-MS/MS analysis, and mass isotopomer distribution (MID) calculation.

Introduction: The Kinetic Imperative

The cellular pool of NAD+ is maintained primarily through the Salvage Pathway , where Nicotinamide (NAM) is recycled back into NAD+ via Nicotinamide Mononucleotide (NMN).[1][2][4] Static quantification often masks compensatory mechanisms; for instance, a stable NAD+ level might hide a massive upregulation in both synthesis and consumption (hyper-cycling).

Why Nicotinamide-13C6? We utilize Nicotinamide-13C6 (labeling on the pyridine ring) rather than deuterium-labeled tracers.

-

Metabolic Fidelity: The 13C label on the pyridine ring is non-exchangeable during solvent extraction, unlike labile deuterium protons.

-

Pathway Specificity: The pyridine ring stays intact during the conversion of NAM

NMN -

Mass Shift: The +6 Da shift provides clear spectral separation from naturally occurring isotopes (M+1, M+2).

Experimental Design

To measure flux, we employ a pulse-chase or continuous labeling approach.

-

Tracer: Nicotinamide-13C6 (purity >99% isotope enrichment).

-

Concentration: Match the physiological NAM concentration of the culture medium (typically ~30-50 µM in DMEM/RPMI) to avoid perturbing the system, or use a "spike-in" strategy if measuring acute uptake.

-

Time Points: NAD+ turnover is rapid.[6] Recommended time points: 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

Pathway Visualization

The following diagram illustrates the flow of the 13C6 label (red) through the salvage pathway.

Caption: Flux of the 13C6-Nicotinamide label through the salvage pathway and methylation sink.

Protocol: Sample Preparation (The Cold Quench)

Critical: NAD+ is stable in acidic conditions, while NADH is stable in basic conditions.[7] For flux analysis of the salvage pathway (NAM/NMN/NAD+), acidic-to-neutral cold organic extraction is preferred to halt enzymatic activity immediately.

Reagents:

-

Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water + 0.1M Formic Acid (Pre-chilled to -80°C).

-

Internal Standard (IS): 13C-Yeast Extract or non-endogenous analog (e.g., 13C5-NAD+ if available, though expensive).

Step-by-Step:

-

Quenching: Rapidly aspirate media from cells. Immediately add 1 mL of -80°C Extraction Solvent .

-

Note: Do not wash with PBS; it causes metabolite leakage. The extraction solvent cleans the plate.

-

-

Scraping: Scrape cells on dry ice. Transfer the slurry to a pre-chilled Eppendorf tube.

-

Lysis: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.

-

Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Transfer supernatant to a new glass vial.

-

Optional: If sensitivity is an issue, dry under nitrogen flow (cold) and reconstitute in 100 µL water. However, direct injection is preferred to prevent oxidation.

-

-

QC Sample: Pool 10 µL from every sample to create a Quality Control (QC) mix.

Protocol: LC-MS/MS Analysis

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to separate these highly polar metabolites.[4]

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 45°C.

-

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 85 |

| 2.0 | 85 |

| 10.0 | 60 |

| 12.0 | 60 |

| 12.1 | 85 |

| 15.0 | 85 |

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode. The transitions must track the Nicotinamide moiety .

Key Validation Step: Ensure you are monitoring the transition to the pyridine ring fragment (m/z ~123 or ~129), NOT the adenosine fragment (m/z 136), or you will lose the label specificity for NAD+.

| Metabolite | Precursor (M+H) | Product (Fragment) | Label Status | Dwell (ms) |

| NAM | 123.1 | 80.1 | Unlabeled (M+0) | 50 |

| NAM-13C6 | 129.1 | 86.1 | Tracer (M+6) | 50 |

| NMN | 335.1 | 123.1 | Unlabeled (M+0) | 50 |

| NMN-13C6 | 341.1 | 129.1 | Label (M+6) | 50 |

| NAD+ | 664.1 | 123.1 | Unlabeled (M+0) | 50 |

| NAD+-13C6 | 670.1 | 129.1 | Label (M+6) | 50 |

| MeNAM | 137.1 | 94.1 | Unlabeled (M+0) | 50 |

| MeNAM-13C6 | 143.1 | 100.1 | Label (M+6) | 50 |

Data Analysis & Interpretation

Do not rely solely on absolute peak areas. You must calculate the Mass Isotopomer Distribution (MID) .

1. Correct for Natural Abundance

Use software (e.g., IsoCor, Polly, or vendor tools) to correct for naturally occurring 13C isotopes (1.1% abundance).

2. Calculate Fractional Enrichment

For each metabolite, calculate the proportion of the labeled pool:

3. Interpretation Logic

-

High NAM-13C6 / Low NMN-13C6: Blockage at NAMPT (rate-limiting step).

-

High NMN-13C6 / Low NAD+-13C6: Blockage at NMNAT (rare, but possible in specific toxicities).

-

Rapid Appearance of Unlabeled NAM: Indicates high degradation of pre-existing NAD+ stores (via CD38/PARP) diluting the tracer.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from cell culture to data processing.

Troubleshooting & Validation

-

Peak Tailing: HILIC columns are sensitive to pH.[4] Ensure Mobile Phase A is strictly pH 9.0.

-

Isomer Interference: NAD+ can degrade to NAM in the source if temperatures are too high. Monitor the ratio of NAM/NAD+ in a pure standard; if NAM appears in the NAD+ standard injection, lower the Desolvation Temperature.

-

Linearity: NAD+ has a wide dynamic range. Ensure your calibration curve spans 10 nM to 10 µM.

References

-

Braidy, N., et al. (2021).[3][7] "NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry." Life, 11(6), 512.[7]

-

Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry, 86, 277-304.

-

Trammell, S. A. J., et al. (2016). "Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans." Nature Communications, 7, 12948. (Describes LC-MS methods for NAD precursors).

-

Liu, L., et al. (2018). "Quantitative Analysis of NAD Synthesis-Breakdown Fluxes." Cell Metabolism, 27(5), 1067-1080. (Foundational text on NAD flux analysis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects with Nicotinamide-¹³C₆ Internal Standard

Welcome to the technical support guide for utilizing Nicotinamide-¹³C₆ as an internal standard (IS) to correct for matrix effects in quantitative LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects and the role of Nicotinamide-¹³C₆.

Q1: What is "matrix effect" in the context of LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative methods.[1][2][4] The effect arises at the interface between the liquid chromatography (LC) system and the mass spectrometer (MS), specifically within the ion source, where anything that interferes with the charging or desolvation of the analyte can produce a matrix effect.[5]

Q2: Why is a stable isotope-labeled (SIL) internal standard, like Nicotinamide-¹³C₆, considered the gold standard for correcting matrix effects?

A2: Stable isotope-labeled internal standards are considered the most effective tools for correcting matrix effects because their chemical and physical properties are nearly identical to the analyte of interest.[6][7] Nicotinamide-¹³C₆, being the ¹³C-labeled version of Nicotinamide, co-elutes with the unlabeled analyte and experiences the same variations in sample preparation, injection volume, and, most importantly, the same degree of ion suppression or enhancement.[8] By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and reproducible quantification.[9] The use of SIL analogs has been widely shown to reduce the effect from the matrix and give reproducible and accurate recoveries in LC-MS/MS assays.[6]

Q3: For which types of analyses is Nicotinamide-¹³C₆ a suitable internal standard?

A3: Nicotinamide-¹³C₆ is primarily used as an internal standard for the quantitative analysis of Nicotinamide (a form of vitamin B3) and related metabolites in various biological matrices.[8] Nicotinamide and its derivatives are central to cellular metabolism, particularly in the context of the NAD+ metabolome.[10][11][12] Therefore, this internal standard is highly relevant in metabolomics, clinical chemistry, and pharmacokinetic studies investigating cellular bioenergetics, aging, and metabolic disorders.[10][11]

Q4: Can Nicotinamide-¹³C₆ be used to correct for matrix effects for analytes other than Nicotinamide?

A4: While the ideal internal standard is a stable isotope-labeled version of the analyte itself, in some cases, a structurally similar compound can be used if a dedicated SIL-IS is unavailable or cost-prohibitive.[13][14] However, using Nicotinamide-¹³C₆ for an analyte that is not structurally and physicochemically similar to Nicotinamide is not recommended. The fundamental principle of internal standard correction relies on the IS and analyte behaving as closely as possible during chromatography and ionization.[15] If their properties differ significantly, the correction for matrix effects will be inaccurate.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q5: My Nicotinamide-¹³C₆ internal standard peak area is highly variable across my sample batch. What could be the cause?

A5: High variability in the internal standard peak area often points to issues in the sample preparation or injection process. Here’s a systematic approach to troubleshooting:

-

Inconsistent Pipetting: Ensure that the internal standard spiking solution is added consistently and accurately to every sample, calibrator, and quality control (QC) sample. Use a calibrated pipette and add the IS early in the sample preparation workflow to account for variability in subsequent steps.[9]

-

Precipitation Issues: If you are using a protein precipitation sample preparation method, inconsistent crashing of proteins can lead to variable recovery of both the analyte and the internal standard. Ensure the precipitating solvent is added quickly and vortexed immediately and thoroughly.

-

Injector Problems: A malfunctioning autosampler can lead to inconsistent injection volumes. Check for air bubbles in the syringe and sample loop. Run a series of injections of a standard solution to check for injection precision.

-

Matrix-Specific Suppression: Extreme variations in the matrix composition between samples (e.g., lipemic or hemolyzed samples) can cause significant, non-uniform ion suppression that even a good internal standard cannot fully compensate for. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Q6: I am observing a chromatographic shift in the retention time of Nicotinamide-¹³C₆ relative to Nicotinamide. Why is this happening and how can I fix it?